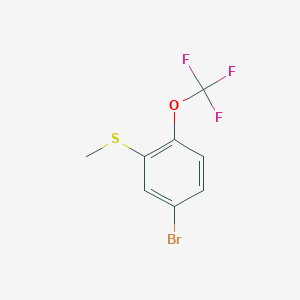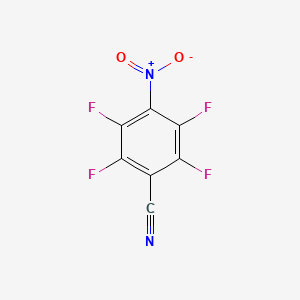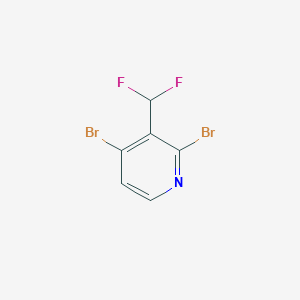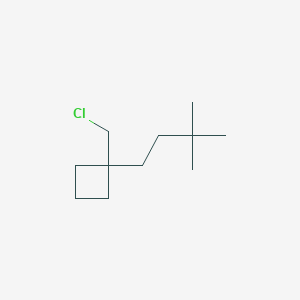
1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane is an organic compound belonging to the class of cyclobutanes Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain associated with their small ring size
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Chloromethyl Group: This step can be performed using chloromethylation reactions, often involving formaldehyde and hydrochloric acid.
Attachment of the 3,3-Dimethylbutyl Group: This can be done through alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the chloromethyl group or the reduction of other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield an alcohol, while oxidation with potassium permanganate could yield a ketone.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of cyclobutane derivatives on biological systems.
Medicine: Investigation of its potential as a pharmacophore in drug design.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the 3,3-dimethylbutyl group, leading to different chemical properties.
1-(Bromomethyl)-1-(3,3-dimethylbutyl)cyclobutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-1-(2,2-dimethylpropyl)cyclobutane: Similar structure but with a different alkyl group.
Propiedades
Fórmula molecular |
C11H21Cl |
|---|---|
Peso molecular |
188.74 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane |
InChI |
InChI=1S/C11H21Cl/c1-10(2,3)7-8-11(9-12)5-4-6-11/h4-9H2,1-3H3 |
Clave InChI |
ACCJQAHCWCCWJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC1(CCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


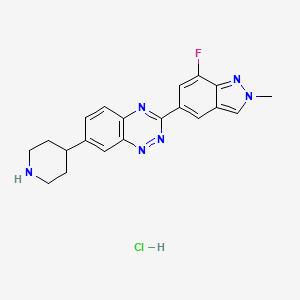
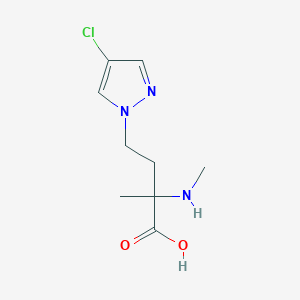



![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)
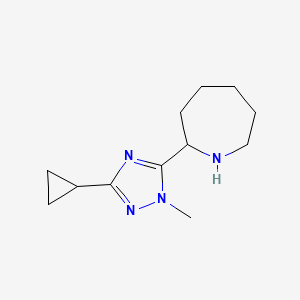
![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)

